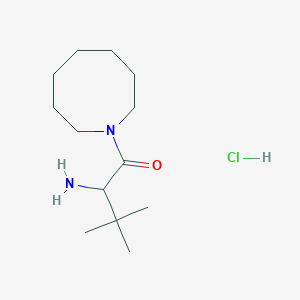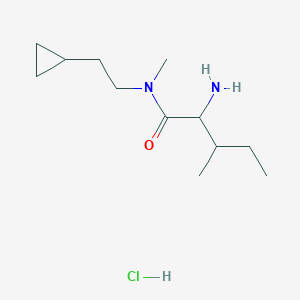![molecular formula C17H21FN4O B7632503 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine](/img/structure/B7632503.png)
1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine, also known as UK-432,097, is a compound that belongs to the class of imidazoline receptor agonists. It has been studied for its potential therapeutic applications in various diseases, including hypertension, diabetes, and neuropathic pain.
Wirkmechanismus
1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine acts as an agonist of the imidazoline I1 receptor, which is involved in the regulation of blood pressure, insulin secretion, and pain perception. Activation of the I1 receptor by this compound leads to the inhibition of sympathetic nerve activity, resulting in a decrease in blood pressure. It also enhances insulin secretion from pancreatic beta cells and improves glucose uptake in peripheral tissues. In neuropathic pain models, this compound has been shown to reduce pain sensitivity by modulating the activity of nociceptive neurons in the spinal cord.
Biochemical and Physiological Effects:
In addition to its effects on blood pressure, insulin secretion, and pain perception, this compound has also been shown to have other biochemical and physiological effects. It has been found to improve endothelial function and reduce oxidative stress in animal models of hypertension. It also increases the expression of genes involved in energy metabolism and mitochondrial function in skeletal muscle.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine for lab experiments is its specificity for the imidazoline I1 receptor, which allows for the investigation of the physiological and biochemical effects of I1 receptor activation. However, one limitation of this compound is its relatively low potency compared to other imidazoline receptor agonists, which may require higher doses for some experiments.
Zukünftige Richtungen
There are several future directions for the study of 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine. One area of research is the investigation of its potential therapeutic applications in other diseases, such as heart failure, obesity, and neurodegenerative disorders. Another direction is the development of more potent and selective imidazoline receptor agonists based on the structure of this compound. Finally, the elucidation of the molecular mechanisms underlying the physiological and biochemical effects of this compound may provide insights into the pathogenesis of various diseases and lead to the development of novel therapies.
Synthesemethoden
The synthesis of 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine involves a multi-step process that starts with the reaction of 3-fluoropyridine with 2-bromobenzyl alcohol to form 2-(3-fluorophenoxy)pyridin-3-yl)methanol. This intermediate is then converted into the corresponding mesylate, which is reacted with diethylguanidine to yield this compound. The overall yield of the synthesis is around 30%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research has been hypertension, where this compound has been shown to lower blood pressure in animal models. It has also been studied for its potential antidiabetic effects, where it was found to improve glucose tolerance and insulin sensitivity in diabetic rats. Additionally, this compound has been investigated for its potential analgesic effects in neuropathic pain models.
Eigenschaften
IUPAC Name |
1,3-diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c1-3-19-17(20-4-2)22-12-13-7-6-10-21-16(13)23-15-9-5-8-14(18)11-15/h5-11H,3-4,12H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBCOUHMQXDNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCC1=C(N=CC=C1)OC2=CC(=CC=C2)F)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)
![N-[4-fluoro-3-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenyl]acetamide](/img/structure/B7632455.png)

![(E)-3-[4-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7632464.png)
![2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7632471.png)



![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)

![N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide](/img/structure/B7632517.png)
![N-[2-(4-fluoro-3-methoxyphenyl)ethyl]-3-methylpiperidine-3-carboxamide](/img/structure/B7632521.png)
![3-amino-N-[(2-ethoxyphenyl)methyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride](/img/structure/B7632525.png)